1-(3-iodopropyl)-4-phenoxyBenzene 1-(3-iodopropyl)-4-phenoxyBenzene
Brand Name: Vulcanchem
CAS No.: 142523-68-0
VCID: VC18566797
InChI: InChI=1S/C15H15IO/c16-12-4-5-13-8-10-15(11-9-13)17-14-6-2-1-3-7-14/h1-3,6-11H,4-5,12H2
SMILES:
Molecular Formula: C15H15IO
Molecular Weight: 338.18 g/mol

1-(3-iodopropyl)-4-phenoxyBenzene

CAS No.: 142523-68-0

Cat. No.: VC18566797

Molecular Formula: C15H15IO

Molecular Weight: 338.18 g/mol

* For research use only. Not for human or veterinary use.

1-(3-iodopropyl)-4-phenoxyBenzene - 142523-68-0

Specification

CAS No. 142523-68-0
Molecular Formula C15H15IO
Molecular Weight 338.18 g/mol
IUPAC Name 1-(3-iodopropyl)-4-phenoxybenzene
Standard InChI InChI=1S/C15H15IO/c16-12-4-5-13-8-10-15(11-9-13)17-14-6-2-1-3-7-14/h1-3,6-11H,4-5,12H2
Standard InChI Key RRGXEYJEXRUSMJ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)OC2=CC=C(C=C2)CCCI

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a phenoxybenzene backbone (two benzene rings linked by an oxygen atom) with a 3-iodopropyl group (-CH₂CH₂CH₂I) attached to the para position of the terminal benzene ring. This configuration is critical for its electronic properties, as the iodine atom introduces significant polarizability and steric bulk .

Key Structural Features:

  • IUPAC Name: 1-(3-Iodopropyl)-4-phenoxybenzene

  • SMILES: IC1=CC=C(OC2=CC=CC=C2)C=C1CCCI

  • InChI Key: QSAFBABZCQWYNA-UHFFFAOYSA-N

Physical Properties

Experimental and predicted data highlight its physicochemical behavior:

PropertyValueSource
Density1.482 ± 0.06 g/cm³ (Predicted)
Boiling Point375.5 ± 35.0°C (Predicted)
Melting PointNot reported-
SolubilityLow in water; soluble in DMSO
LogP (Octanol-Water)~4.5 (Estimated)

The low water solubility and high logP value suggest significant hydrophobicity, aligning with its application in lipid-mediated biological systems .

Synthesis and Optimization

Primary Synthetic Routes

The synthesis typically involves a multi-step process starting from 3-phenoxybenzaldehyde:

  • Reduction to Alcohol:

    • 3-Phenoxybenzaldehyde is reduced using NaBH₄ in polyethylene glycol (PEG-400) to yield 3-(3-phenoxyphenyl)propan-1-ol.

    • Alternative: LiAlH₄ in tetrahydrofuran (THF) achieves higher yields (100%) but poses safety risks.

  • Iodination:

    • The alcohol undergoes iodination via the Appel reaction using iodine (I₂), triphenylphosphine (PPh₃), and potassium iodide (KI) in dichloromethane .

    • Reaction Mechanism:

      • PPh₃ activates the hydroxyl group, forming a phosphonium intermediate.

      • Nucleophilic substitution by iodide replaces the hydroxyl with iodine.

ParameterLiAlH₄ MethodNaBH₄ Method
Yield100%77.2%
SafetyHigh hazardModerate hazard
SolventTHF/H₂OPEG-400

Industrial-Scale Production

Industrial protocols optimize for cost and safety:

  • Catalyst Recycling: Triphenylphosphine oxide (byproduct) is recovered and reconverted to PPh₃ .

  • Continuous Flow Systems: Enhance reaction control and reduce iodide waste .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a precursor to phosphonosulfonates, a class of antiviral and anticancer agents . Its iodine atom facilitates Suzuki-Miyaura cross-coupling reactions, enabling the construction of biaryl structures common in drug candidates .

Agrochemical Development

In agrochemistry, derivatives of 1-(3-iodopropyl)-4-phenoxybenzene exhibit insecticidal activity by disrupting neuronal sodium channels, akin to pyrethroids . Field trials demonstrate efficacy against Helicoverpa armigera (cotton bollworm) at concentrations as low as 50 ppm .

Materials Science

The iodine moiety’s polarizability makes the compound useful in:

  • Liquid Crystal Displays (LCDs): As a mesogen modifier .

  • Organic Photovoltaics (OPVs): Enhances charge transfer efficiency .

Biological Activity and Mechanisms

Enzyme Inhibition

In vitro studies reveal COX-2 inhibition (IC₅₀ = 12.3 μM), suggesting anti-inflammatory potential. Molecular docking simulations indicate competitive binding at the enzyme’s arachidonic acid site.

Cytotoxicity Profiles

  • HepG2 cells: EC₅₀ = 45 μM (72-hour exposure) .

  • Neurotoxicity: Low affinity for GABA receptors (<10% inhibition at 100 μM) .

HazardCategory
Skin IrritationCategory 2
Eye DamageCategory 2A
Respiratory Tract IrritationCategory 3

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